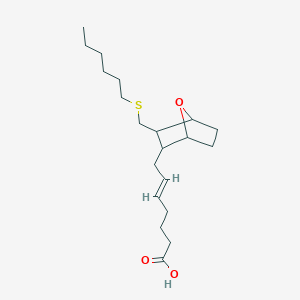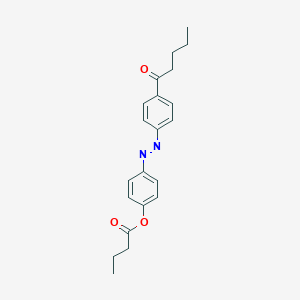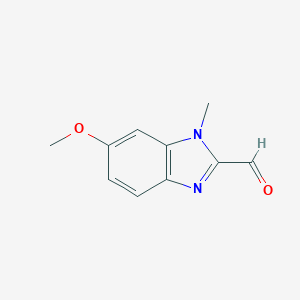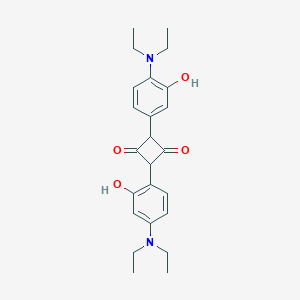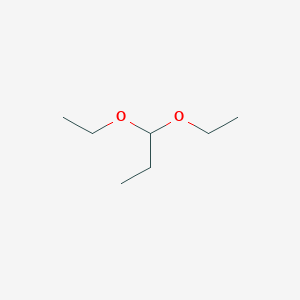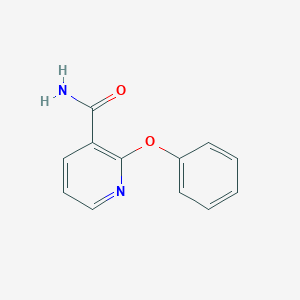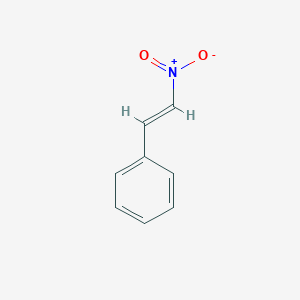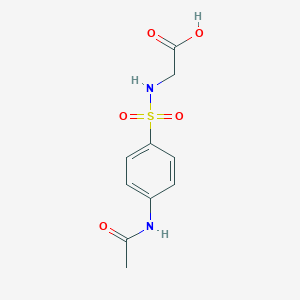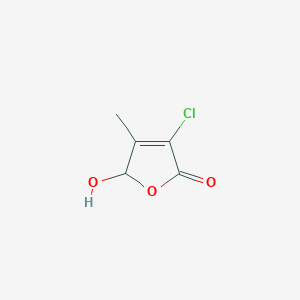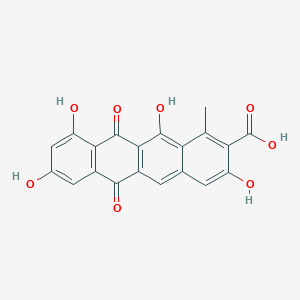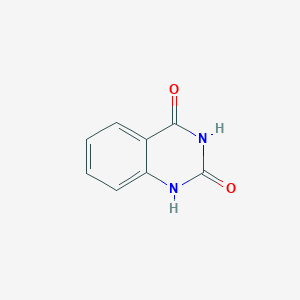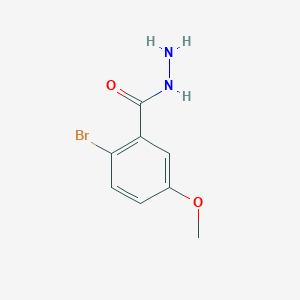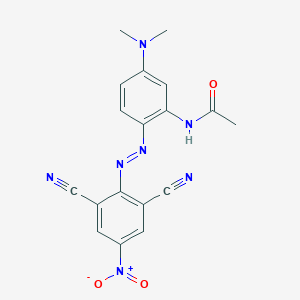
2,6-Dicyano-4-nitro-2'-acetylamino-4'-(dimethylamino)azobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dicyano-4-nitro-2'-acetylamino-4'-(dimethylamino)azobenzene, commonly known as DCAN, is a chemical compound that has gained attention in the scientific community due to its unique properties. DCAN is a photochromic compound, meaning it can change its color and physical properties when exposed to light. This property has made it a valuable tool in scientific research, particularly in the field of optogenetics.
作用機序
DCAN works by changing its structure when exposed to light. When DCAN absorbs light, it undergoes a structural change that alters its physical properties. This change can be used to control the activity of specific cells in living organisms, making it a valuable tool in optogenetics.
生化学的および生理学的効果
DCAN has been shown to have minimal biochemical and physiological effects on living organisms. Studies have shown that DCAN is non-toxic and does not have any significant effects on cell viability or function.
実験室実験の利点と制限
DCAN has several advantages for use in lab experiments. It is a highly specific tool that allows researchers to control the activity of specific cells with high precision. It is also a reversible tool, meaning that the effects of DCAN can be easily reversed by turning off the light source. However, DCAN has some limitations, including its sensitivity to light and its limited stability in solution.
将来の方向性
There are several future directions for the use of DCAN in scientific research. One direction is the development of new photoswitches that are more stable and less sensitive to light than DCAN. Another direction is the use of DCAN in the development of new therapies for diseases such as Parkinson's and epilepsy, which involve the control of specific cells in the brain. Overall, DCAN is a valuable tool in scientific research that has the potential to lead to new discoveries and therapies in the future.
合成法
DCAN can be synthesized using a variety of methods, but the most common method involves the reaction of 4-nitro-2-aminobenzonitrile with acetic anhydride and dimethylamine. The resulting compound is then further reacted with sodium nitrite to produce DCAN.
科学的研究の応用
DCAN has been used in a variety of scientific research applications, particularly in the field of optogenetics. Optogenetics is a technique that allows researchers to control the activity of specific cells in living organisms using light. DCAN is used as a photoswitch in optogenetics, allowing researchers to turn specific cells on or off using light.
特性
CAS番号 |
115624-70-9 |
|---|---|
製品名 |
2,6-Dicyano-4-nitro-2'-acetylamino-4'-(dimethylamino)azobenzene |
分子式 |
C18H15N7O3 |
分子量 |
377.4 g/mol |
IUPAC名 |
N-[2-[(2,6-dicyano-4-nitrophenyl)diazenyl]-5-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H15N7O3/c1-11(26)21-17-8-14(24(2)3)4-5-16(17)22-23-18-12(9-19)6-15(25(27)28)7-13(18)10-20/h4-8H,1-3H3,(H,21,26) |
InChIキー |
MLEAQOZYWAHCFR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)N(C)C)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N |
正規SMILES |
CC(=O)NC1=C(C=CC(=C1)N(C)C)N=NC2=C(C=C(C=C2C#N)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



